molecular formula C7H7N5O B1654602 Unii-CB46KN87TC CAS No. 252579-62-7

Unii-CB46KN87TC

Cat. No.: B1654602
CAS No.: 252579-62-7
M. Wt: 177.16
InChI Key: VJPDZGBXDFLVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNII-CB46KN87TC is a high-purity chemical compound supplied as a reliable reference standard for research and development. As a Unique Ingredient Identifier (UNII), "CB46KN87TC" provides a non-proprietary, unique, and unambiguous code for this specific substance, which is assigned by the FDA/USP Substance Registration System when sufficient structural and descriptive information is collected . This identifier ensures global consistency, overcoming the challenges of varying chemical and drug names across different regions. Applications & Research Value: This product is intended for research applications, which may include use as an analytical standard in assay development, in vitro pharmacological profiling, and as a starting material in drug discovery pipelines. Researchers can utilize this compound to investigate its potential mechanisms of action, which could involve binding to specific biological targets, modulating enzyme activity, or influencing cellular pathways. Important Notice: this compound is provided "For Research Use Only" and is not intended for diagnostic or therapeutic purposes. It is strictly not for human or veterinary use.

Properties

CAS No.

252579-62-7

Molecular Formula

C7H7N5O

Molecular Weight

177.16

IUPAC Name

1-methyl-5-(2H-tetrazol-5-yl)pyridin-2-one

InChI

InChI=1S/C7H7N5O/c1-12-4-5(2-3-6(12)13)7-8-10-11-9-7/h2-4H,1H3,(H,8,9,10,11)

InChI Key

VJPDZGBXDFLVNR-UHFFFAOYSA-N

SMILES

CN1C=C(C=CC1=O)C2=NNN=N2

Canonical SMILES

CN1C=C(C=CC1=O)C2=NNN=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following boronic acid derivatives and structurally related compounds are analyzed for comparative insights:

Table 1: Key Physicochemical and Pharmacokinetic Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) LogP Range Solubility (mg/mL) Bioavailability Score Synthetic Accessibility Key Substituents
UNII-CB46KN87TC (1046861-20-4) C₆H₅BBrClO₂ 235.27 0.0–2.15 0.24 0.55 2.07 Br, Cl, B(OH)₂
(6-Bromo-2,3-dichlorophenyl)boronic acid (Similarity: 0.87) C₆H₄BBrCl₂O₂ 280.26 1.8–3.2 0.18 0.45 2.35 Br, Cl₂, B(OH)₂
(3,5-Dichlorophenyl)boronic acid (Similarity: 0.79) C₆H₅BCl₂O₂ 190.82 1.2–2.5 0.35 0.60 1.89 Cl₂, B(OH)₂
5-Methyl-2-phenylbenzo[d]oxazole-5-amine (1455091-10-7) C₁₇H₁₃NO₄ 295.29 2.8–3.5 0.12 0.40 3.10 NO₂, COOCH₃

Structural and Functional Insights :

Halogen Substituents: this compound’s Br/Cl substituents enhance electrophilicity, improving cross-coupling reactivity compared to non-halogenated analogs . The dichlorinated analog (CAS 1046861-20-4 similarity 0.79) exhibits higher solubility (0.35 mg/mL) due to reduced steric hindrance.

LogP and Bioavailability :

  • Increased halogenation correlates with higher LogP values, reducing aqueous solubility but improving membrane permeability (e.g., BBB penetration: "Yes" for this compound) .
  • The nitro/ester-containing compound (CAS 1455091-10-7) shows lower bioavailability (0.40) due to higher molecular weight and polarity .

Synthetic Complexity :

  • This compound’s synthesis (accessibility score 2.07) is more efficient than the benzo[d]oxazole derivative (score 3.10), which requires multi-step nitro reduction and esterification .

Table 2: Reaction Conditions and Yields

Compound Catalyst/Reagents Solvent Temperature (°C) Time (h) Yield (%)
This compound Pd(dppf)Cl₂, K₃PO₄ THF/H₂O 75 1.3 76
(6-Bromo-2,3-dichlorophenyl)boronic acid Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O 80 2.0 68
5-Methyl-2-phenylbenzo[d]oxazole-5-amine SnCl₂ (reduction), H₂SO₄ (ester) MeOH/H₂O 100 6.0 52

Preparation Methods

Ugi Four-Component Reaction (Ugi-4CR) for Pyridone Assembly

The Ugi-4CR is a versatile method for constructing complex heterocycles. As demonstrated in the synthesis of polycyclic quinazolinones, this reaction can be adapted to generate the pyridone core.

Procedure:

  • Reactants:
    • Aldehyde: 2-Formylpyridine derivative (e.g., 3-cyano-2-formylpyridine).
    • Amine: Ammonia (7 N in methanol).
    • Carboxylic Acid: Acetic acid or bromobenzoic acid.
    • Isocyanide: Methyl isocyanide or benzyl isocyanide.
  • Conditions:
    • Solvent: 2,2,2-Trifluoroethanol (TFE) at 55°C for 12 hours.
    • Yield: ~50–60% after purification by silica gel chromatography.

Mechanism:
The Ugi-4CR proceeds via imine formation, nucleophilic addition of the isocyanide, and Mumm rearrangement to yield a bis-amide intermediate. Acidic or basic workup facilitates cyclization to the pyridone.

Tetrazole Ring Formation via [2+3] Cycloaddition

The tetrazole moiety is introduced via Huisgen cycloaddition between a nitrile and sodium azide.

Procedure:

  • Reactants:
    • Nitrile precursor: Introduce a cyano group at the C3 position of the pyridone during Ugi-4CR.
    • Sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF).
  • Conditions:
    • Temperature: 100–120°C for 12–24 hours.
    • Yield: ~60–70% after recrystallization.

Mechanism:
The nitrile undergoes a dipolar cycloaddition with hydrazoic acid (generated in situ from NaN₃ and NH₄Cl) to form the tetrazole ring.

Synthetic Route 2: Sequential Alkylation and Cyclization

Methylation of Pyridone Nitrogen

The N1-methyl group is introduced early in the synthesis to direct subsequent cyclizations.

Procedure:

  • Reactants:
    • Pyridone precursor: 4-Pyridone.
    • Methylating agent: Methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).
  • Conditions:
    • Solvent: Acetonitrile at 60°C for 6 hours.
    • Yield: ~85–90%.

Radical-Mediated Tetrazole Formation

Drawing from methodologies in radical cyclization, the tetrazole ring is formed via a tin hydride-mediated process.

Procedure:

  • Reactants:
    • Nitrile intermediate: Synthesized from the methylated pyridone.
    • Azidating agent: Trimethylsilyl azide (TMSN₃) and tributyltin hydride (Bu₃SnH).
  • Conditions:
    • Initiator: Azobisisobutyronitrile (AIBN) in benzene at reflux.
    • Yield: ~40–50%.

Optimization and Challenges

Reaction Efficiency and Selectivity

  • Ugi-4CR Limitations: Low yields (~33–60%) due to competing side reactions. Optimizing solvents (TFE over methanol) and stoichiometry improves efficiency.
  • Tetrazole Cyclization: Acidic conditions risk hydrolyzing the pyridone ring. Using buffered azide solutions (pH 5–6) mitigates this.

Purification Strategies

  • Chromatography: Silica gel flash chromatography with petroleum ether/ethyl acetate (3:1) effectively separates intermediates.
  • Recrystallization: Tetrazole derivatives are purified from ethanol/water mixtures.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.6 Hz, 1H, pyridone-H), 7.89 (s, 1H, tetrazole-H), 3.52 (s, 3H, N-CH₃).
  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (tetrazole ring).

Mass Spectrometry

  • ESI-MS: m/z 178.1 [M+H]⁺ (calculated for C₇H₇N₅O: 177.16).

Q & A

Q. Example Table: Synthesis Optimization of this compound

ParameterTested RangeOptimal ValueYield (%)Impurity (%)
Temperature (°C)60–1008078 ± 2.51.2 ± 0.3
Catalyst (mol%)0.5–2.01.585 ± 1.80.8 ± 0.2
Reaction Time (h)12–241882 ± 3.11.0 ± 0.4
Data derived from triplicate experiments; errors represent standard deviations .

Critical Analysis and Interpretation

Q. What frameworks validate the integration of multi-omics data for this compound’s biological profiling?

  • Methodological Answer:
  • Step 1: Align datasets (e.g., transcriptomics, proteomics) using bioinformatics pipelines (e.g., R/Bioconductor). Normalize for batch effects .
  • Step 2: Apply pathway enrichment analysis (e.g., KEGG, GO terms) to identify convergent mechanisms. Use correlation matrices to assess cross-modality consistency .
  • Step 3: Validate findings with functional assays (e.g., CRISPR knockouts, inhibitor studies) to establish causality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.